molecular formula C42H82NO11P B159562 Crigee ozonide CAS No. 129194-27-0

Crigee ozonide

Cat. No. B159562
M. Wt: 808.1 g/mol
InChI Key: KYGUWEUFTRFTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crigee ozonide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a type of ozonide that was first synthesized in 2008 by the Crigee group and has since been studied extensively for its unique chemical and biological properties.

Scientific Research Applications

Crigee ozonide has a wide range of potential applications in biomedical research, including drug discovery, chemical biology, and bioimaging. It has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new therapeutics. Additionally, Crigee ozonide can be used as a chemical probe to study biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.

Mechanism Of Action

The mechanism of action of Crigee ozonide is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death or activation of cellular pathways that regulate inflammation, immune response, and cell proliferation.

Biochemical And Physiological Effects

Crigee ozonide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of immune response, and reduction of inflammation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, Crigee ozonide has been shown to have antibacterial and antifungal properties, making it a potential treatment for infectious diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Crigee ozonide for lab experiments is its high reactivity, which allows for the formation of a variety of derivatives with different chemical and biological properties. Additionally, Crigee ozonide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of Crigee ozonide is its instability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for Crigee ozonide research, including the development of new derivatives with improved chemical and biological properties, the identification of new targets for therapeutic intervention, and the investigation of its potential applications in bioimaging. Additionally, further studies are needed to fully understand the mechanism of action of Crigee ozonide and its effects on cellular processes. Overall, Crigee ozonide is a promising compound with a wide range of potential applications in biomedical research.

Synthesis Methods

The synthesis of Crigee ozonide involves the reaction of an alkene with ozone in the presence of a reducing agent. This process results in the formation of a highly reactive intermediate, which can be further reacted with a variety of nucleophiles to produce different derivatives of Crigee ozonide. The synthesis of Crigee ozonide is relatively simple and can be achieved using standard laboratory equipment and reagents.

properties

CAS RN

129194-27-0

Product Name

Crigee ozonide

Molecular Formula

C42H82NO11P

Molecular Weight

808.1 g/mol

IUPAC Name

[3-hexadecanoyloxy-2-[8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H82NO11P/c1-6-8-10-12-14-15-16-17-18-19-20-22-26-30-39(44)48-36-38(37-50-55(46,47)49-35-34-43(3,4)5)51-40(45)31-27-23-21-25-29-33-42-52-41(53-54-42)32-28-24-13-11-9-7-2/h38,41-42H,6-37H2,1-5H3

InChI Key

KYGUWEUFTRFTBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC

synonyms

1-palmitoyl-2-(8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyl)-sn-glycero-3-phosphocholine
Crigee ozonide
PC-Criegee ozonide

Origin of Product

United States

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